methanone](/img/structure/B15200630.png)
[4-(Dimethylamino)phenyl](2-iodophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)phenylmethanone is a chemical compound with the molecular formula C₁₅H₁₄INO and a molecular weight of 351.18 g/mol . It is primarily used as a reagent in chemical synthesis . The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an iodophenyl group through a methanone linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-iodobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: Alcohols are the primary products.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can engage in halogen bonding . These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(Dimethylamino)phenylmethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to other similar compounds . The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable reagent in synthetic chemistry and biochemical research .
Propiedades
Fórmula molecular |
C15H14INO |
|---|---|
Peso molecular |
351.18 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C15H14INO/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
Clave InChI |
OFPQOVFTJFJMLL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


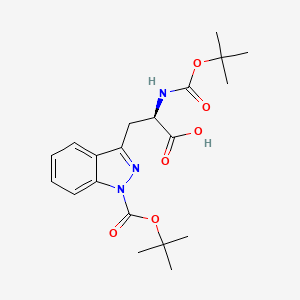
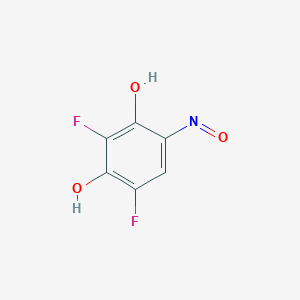
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
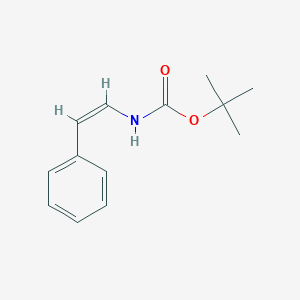
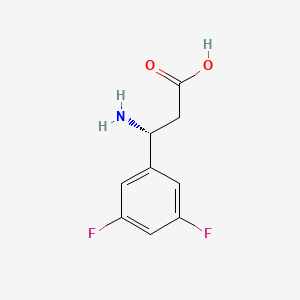
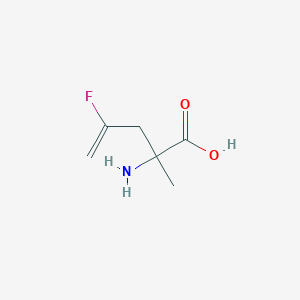
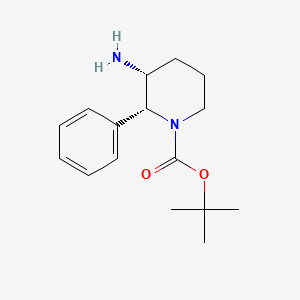
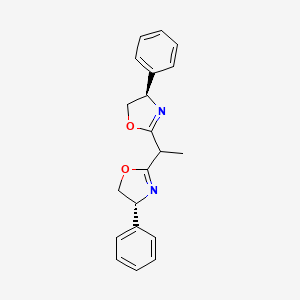
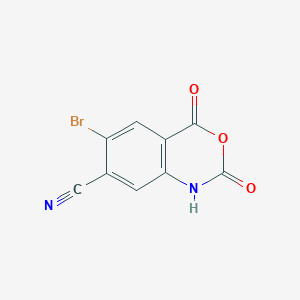
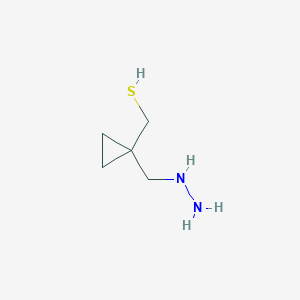
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
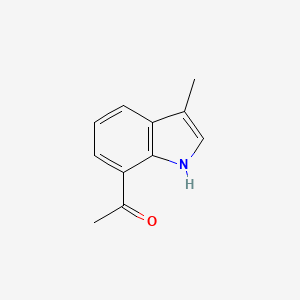

![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
